Product packaging for Benzyl hypochlorite(Cat. No.:CAS No. 10361-05-4)

Benzyl hypochlorite

Cat. No.: B8471029
CAS No.: 10361-05-4
M. Wt: 142.58 g/mol
InChI Key: XDGYHAAUHYNDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl hypochlorite (CAS# 10361-05-4) is an organic hypochlorite ester with the molecular formula C7H7ClO and a molecular weight of 142.58 g/mol . It is a research-grade chemical supplied for laboratory and research applications only. As a reagent, its primary research value lies in its properties as an oxidizing agent. Kinetic studies have shown that hypochlorite ions can oxidize benzyl alcohol to benzaldehyde in high yield, illustrating the potential of hypochlorite-based reagents in selective oxidation reactions . The mechanism of action for hypochlorite compounds generally involves powerful oxidation and chlorination reactions. Hypochlorite can react with various biomolecules; it can destroy microorganisms by disrupting vital biosynthetic processes through irreversible enzymatic inactivation, degrade fatty acids via saponification, and form chloramines that interfere with cellular metabolism . Researchers may explore this compound in synthetic organic chemistry to develop new reaction pathways or as a model compound in the study of reactive oxygen species. In a biological context, endogenous hypochlorite is a reactive oxygen species (ROS) generated in living organisms that plays a role in immunity, and its dysregulation is linked to disease states . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures and personal protective equipment should always be used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO B8471029 Benzyl hypochlorite CAS No. 10361-05-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10361-05-4

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

IUPAC Name

benzyl hypochlorite

InChI

InChI=1S/C7H7ClO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

XDGYHAAUHYNDMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCl

Origin of Product

United States

Formation Pathways and Methodologies for Organic Hypochlorites with Relevance to Benzyl Systems

In Situ Generation of Hypochlorite (B82951) Species in Organic Media

The generation of hypochlorite species directly within an organic reaction environment, or in situ, provides a method to utilize these reactive agents without the need for isolation. This is particularly relevant for unstable compounds like benzyl (B1604629) hypochlorite.

The direct reaction of benzyl alcohol with hypochlorite sources is a primary pathway for generating benzyl hypochlorite. However, due to its instability, the this compound formed is typically not isolated but proceeds to react further. sciencemadness.org The primary and secondary alkyl hypochlorites are known to be unstable, tending to decompose through the elimination of hydrogen chloride (HCl) to form the corresponding carbonyl compound. sciencemadness.org In the case of benzyl alcohol, its chlorination is understood to proceed first through the formation of this compound (Ph-CH₂-OCl), which then rapidly decomposes. sciencemadness.org

Research into the oxidation of benzyl alcohol to benzaldehyde (B42025) using hypochlorite under phase-transfer catalysis (PTC) supports this mechanism. psu.edutandfonline.com In these systems, a phase-transfer catalyst facilitates the transfer of the hypochlorite anion from an aqueous phase to an organic phase containing the benzyl alcohol. psu.edu This allows the reaction to proceed under mild conditions. The oxidation is highly selective, yielding benzaldehyde with minimal formation of the over-oxidized product, benzoic acid. psu.edu This high selectivity suggests a controlled reaction pathway where the intermediate hypochlorite is efficiently converted to the aldehyde.

Electrochemical methods offer a powerful tool for the in situ generation of reactive species, including hypochlorite. scielo.org.bo The most common approach involves the electrolysis of brine (sodium chloride) solutions to produce sodium hypochlorite (NaOCl). ustb.edu.cnrsc.org This process avoids the transportation and storage of hazardous chemicals like liquid chlorine. iaeng.org

The efficiency of electrochemical hypochlorite generation is influenced by several factors:

Current Density: An optimal current density exists to maximize hypochlorite concentration. iaeng.org

Temperature: Lower temperatures are generally favored as they decrease the rate of chemical decomposition of the formed hypochlorite into byproducts like sodium chlorate (B79027). ustb.edu.cniaeng.org

pH: The pH of the electrolyte solution is a critical parameter. ustb.edu.cn

Electrode Material: The choice of anode and cathode materials is crucial for efficiency and stability. iaeng.orgresearchgate.net Lead oxide (PbO₂) and mixed metal oxide (MMO) coated titanium electrodes are commonly studied. ustb.edu.cnrsc.org

While this method directly produces inorganic hypochlorite, it is highly relevant for the synthesis of organic hypochlorites. The electrochemically generated aqueous hypochlorite can be used in a biphasic system where it is brought into contact with an organic phase containing an alcohol, such as benzyl alcohol, to form the corresponding organic hypochlorite in situ. chinesechemsoc.org This approach combines the advantages of electrochemical generation—safety, control, and use of simple raw materials—with the synthetic utility of organic hypochlorites. rsc.org

Precursor Chemistry Leading to this compound Formation

The chemistry of precursor molecules, primarily alcohols, is central to the synthesis of organic hypochlorites. The reaction of an alcohol with a chlorinating agent is the fundamental step in forming the R-O-Cl bond.

The reaction of benzyl alcohol with a hypochlorite source, such as sodium hypochlorite, is a well-established method for producing benzaldehyde. psu.edugoogle.com This transformation proceeds via the initial formation of this compound as a reactive intermediate. sciencemadness.org One process describes the hydrolysis of benzyl chloride to benzyl alcohol, followed by oxidation with a sodium hypochlorite solution to yield benzaldehyde. google.com

The selective oxidation can be efficiently achieved using a two-phase system with a phase-transfer catalyst. psu.edu This technique enhances the interaction between the water-soluble hypochlorite and the organic-soluble benzyl alcohol. The table below summarizes typical conditions and outcomes for this reaction.

Catalyst (Phase Transfer)Organic SolventReaction Time (minutes)Benzaldehyde Yield (%)Reference
Various Quaternary Ammonium (B1175870) SaltsToluene (B28343)30>90 psu.edu
Various Quaternary Ammonium SaltsEthyl Acetate (B1210297)30>90 psu.edu
Tetrabutylammonium bromide (TBAB)DichloromethaneNot SpecifiedHigh Conversion tandfonline.com

This table illustrates the effectiveness of phase-transfer catalysis in the hypochlorite oxidation of benzyl alcohol, a reaction proceeding through a this compound intermediate.

In contrast to the transient nature of this compound, other organic hypochlorites, particularly those derived from tertiary alcohols, are significantly more stable and can be isolated. tert-Butyl hypochlorite is the most widely studied example. Its synthesis provides a model for the general preparation of organic hypochlorites. wikipedia.org

Several methods for its preparation have been reported:

Reaction of tert-butyl alcohol with chlorine and a base: This is a common and effective method where chlorine gas is passed through an alkaline solution of tert-butyl alcohol. wikipedia.orgorgsyn.org

Reaction with aqueous hypochlorous acid: Shaking a solution of tert-butyl alcohol in a solvent like carbon tetrachloride with aqueous hypochlorous acid also yields the desired product. orgsyn.orgorgsyn.org

Using commercial bleach: A straightforward procedure involves reacting tert-butyl alcohol with a commercial bleach solution (like Clorox) in the presence of acetic acid. orgsyn.org

The table below compares different laboratory-scale preparations for tert-butyl hypochlorite.

Primary ReagentsKey ConditionsSolventYieldReference
tert-Butyl Alcohol, NaOH, ChlorineTemp. 15–20°CWater72–99% orgsyn.org
tert-Butyl Alcohol, Acetic Acid, Commercial BleachStirring for ~3 minNone (product separates)82-94% orgsyn.org
tert-Butyl Alcohol, Calcium Hypochlorite, ChlorineNot specifiedWaterNot specified google.com

This table provides a comparative overview of established synthetic routes to the stable organic hypochlorite, tert-butyl hypochlorite, illustrating common precursor strategies.

Furthermore, continuous flow technologies have been developed for the safe, in situ generation of highly reactive, simple organic hypochlorites such as methyl hypochlorite (MeOCl), ethyl hypochlorite (EtOCl), and isopropyl hypochlorite (iPrOCl) from the corresponding alcohols and aqueous sodium hypochlorite. rsc.orgrsc.org These methods highlight the general applicability of reacting alcohols with hypochlorite sources to generate these valuable synthetic intermediates.

Mechanistic Investigations of Reactions Involving Benzyl Hypochlorite Species

Oxidative Transformations Mediated by Benzyl (B1604629) Hypochlorite (B82951)

Benzyl hypochlorite is a potent oxidizing agent, particularly for the conversion of alcohols to carbonyl compounds and the oxidation of other activated benzylic positions. The mechanisms of these transformations are sensitive to reaction conditions, including the solvent, pH, and the presence of catalysts.

The oxidation of benzylic alcohols, such as benzyl alcohol and 1-phenylethanol (B42297), to their corresponding aldehydes and ketones using hypochlorite has been extensively studied. jocpr.comsphinxsai.com The reaction is selective, often yielding the carbonyl compound in high yields without significant over-oxidation to carboxylic acids under controlled conditions. jocpr.commdma.ch Kinetic studies reveal that the reaction is typically first order with respect to both the alcohol and the hypochlorite. jocpr.comsphinxsai.com

A key mechanistic feature in the oxidation of benzylic alcohols by hypochlorite is the initial formation of a carbinol-hypochlorite complex (an alkyl hypochlorite species). jocpr.comsphinxsai.com This intermediate, such as this compound from benzyl alcohol, is formed in a rapid pre-equilibrium step involving the alcohol and the active hypochlorite species. jocpr.comsciencemadness.org This step is proposed to involve the elimination of a water molecule. jocpr.comsphinxsai.com The formation of this complex is considered crucial for the subsequent oxidative step. jocpr.com In the case of oxidations using N-heterocycle-stabilized iodanes activated by chloride, a proposed pathway involves the in-situ generation of hypochlorous acid, which then forms an alkyl hypochlorite intermediate with the alcohol substrate prior to oxidation. beilstein-journals.org

Following the formation of the carbinol-hypochlorite complex, the rate-determining step is believed to involve the cleavage of the α-C–H bond of the alcohol. jocpr.comsphinxsai.com This is supported by substantial primary kinetic isotope effects observed in related oxidations. jocpr.com The process can be viewed as a hydride abstraction or a similar mechanism involving a proton transfer coupled with a two-electron transfer. In studies of substituted benzyl alcohols, a Hammett plot of reaction rates versus substituent constants (σ) yields a negative reaction constant (ρ), indicating the development of an electron-deficient carbon center in the transition state. sphinxsai.com This supports a mechanism where electron-releasing groups on the aromatic ring accelerate the reaction by stabilizing the partial positive charge on the benzylic carbon during the hydride transfer-like process. sphinxsai.com In some complex systems, such as those involving nickel-hypochlorite species, the mechanism is described as an asynchronous concerted process where hydrogen atom transfer is the key step, which can be viewed as a formal hydride transfer. acs.org

The involvement of radical intermediates is highly dependent on the specific reaction system. In kinetic studies of the direct oxidation of benzyl alcohol and 1-phenylethanol with hypochlorite in an aqueous acetic acid medium, the reaction failed to induce the polymerization of acrylonitrile (B1666552). jocpr.comsphinxsai.com This is strong evidence ruling out the involvement of free radical intermediates in these specific uncatalyzed pathways. jocpr.comsphinxsai.com

However, under different conditions, radical pathways are prominent. For instance, the benzylic oxidation of alkyl arenes using a catalytic system of sodium hypochlorite with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and Co(OAc)₂ proceeds through a mechanism involving free radical species. organic-chemistry.org In this system, TEMPO facilitates hydrogen abstraction to form a benzyl radical. organic-chemistry.org Similarly, the side-chain chlorination of alkylarenes, which can be considered an oxidative process, is known to occur via a radical chain mechanism, often initiated by light or radical initiators. thieme-connect.de Photochemical oxidations of benzyl alcohols using air as the oxidant also proceed via the generation of a benzyl radical intermediate. rsc.org

The oxidative power of hypochlorite extends to benzylic substrates other than alcohols. Alkyl arenes can be directly oxidized at the benzylic position. A catalytic system comprising NaClO, TEMPO, and Co(OAc)₂ has been shown to efficiently convert various alkyl arenes into the corresponding aromatic aldehydes and ketones in high yields. organic-chemistry.org This method is effective for the oxidation of methylarenes and for the selective mono-oxidation of compounds with multiple benzylic sites. organic-chemistry.org

In other contexts, the oxidation of benzylic positions can be a competing side reaction. During the attempted C3-chlorination of certain benzothiophene (B83047) derivatives with sodium hypochlorite, the presence of an alcohol at a benzylic-type position can lead to its oxidation. rsc.org Furthermore, reactions of substituted benzothiophenes with sodium hypochlorite have been reported to oxidize methyl or acyl groups at the benzylic position to carboxylic acids. rsc.org

Table 1: Effect of Substituents on the Rate of Oxidation of 1-Phenyl Ethanol (B145695) Derivatives by Hypochlorite This table presents the second-order rate constants (k₂) for the oxidation of various para-substituted 1-phenyl ethanol derivatives at 298.5 K, illustrating the electronic effects on the reaction rate. sphinxsai.com

Substituent (p-G-C₆H₄CH(OH)CH₃)Substituent Constant (σ)k₂ x 10³ (L mol⁻¹ s⁻¹)
-CH₃-0.1709.87
-H0.0006.21
-Cl0.2272.53
-NO₂0.7780.35

Mechanisms of Benzylic Alcohol Oxidation to Aldehydes and Ketones

Chlorination Reactions Facilitated by this compound

This compound, or related Cl(I) species generated from hypochlorite, can act as effective chlorinating agents. The first step in the chlorination of benzyl alcohol itself is proposed to be the formation of this compound, which is unstable and can decompose to yield products. sciencemadness.org

Hypochlorite-based systems can achieve regioselective chlorination of alkyl aromatics like toluene (B28343). rsc.org Depending on the solvent system, the reaction can be directed to either side-chain (α-chlorination) or aromatic ring chlorination. In non-polar chlorinated solvents such as CH₂Cl₂, a radical mechanism is favored, leading to benzyl chloride as the major product. rsc.org This radical process involves the abstraction of a benzylic hydrogen by a chlorine radical. rsc.org Conversely, in polar, water-miscible solvents like methanol (B129727) or acetonitrile, an electrophilic aromatic substitution mechanism dominates, yielding ortho- and para-chlorotoluene. rsc.org

Sodium hypochlorite has also been used for the C3-chlorination of C2-substituted benzothiophene derivatives. rsc.org The proposed mechanism involves the formation of a chloronium ion intermediate across the C2-C3 double bond, which then rearranges to the C3-chlorinated product. rsc.org In a different application, sodium hypochlorite acts as a chlorinating agent in the tandem conversion of β,γ-unsaturated carboxylic acids to α,β-unsaturated lactones. The mechanism involves an initial electrophilic attack of HOCl on the double bond to form a chloronium ion intermediate, followed by intramolecular cyclization. mdpi.com

Electrophilic Chlorination Processes

This compound and related hypochlorites can also act as electrophilic chlorinating agents, particularly in reactions with electron-rich aromatic compounds. In these processes, the chlorine atom of the hypochlorite species carries a partial positive charge, making it susceptible to attack by nucleophiles.

The reaction of hypochlorous acid (HOCl) with phenolic compounds, for instance, proceeds via an electrophilic attack on the aromatic ring to produce chlorine-substituted products. nih.gov The initial products are typically ortho- and para-chlorophenols. nih.gov Similarly, sodium hypochlorite can be used for the electrophilic chlorination of activated aromatic compounds. mdpi.com

In some systems, the nature of the solvent can dictate whether a radical or an electrophilic chlorination mechanism predominates. For example, in the chlorination of toluene with a KHSO5/KCl system, chlorinated organic solvents favor a radical mechanism leading to benzyl chloride, while polar, water-miscible co-solvents promote an electrophilic mechanism resulting in chlorotoluenes. rsc.org

The formation of a hypochlorous acidium ion (H2OCl+) has been proposed as a key intermediate in some electrophilic chlorinations. This species can serve as the chloronium source in an electrophilic aromatic substitution. rsc.org

Reagent SystemSubstrateKey Findings & Proposed Mechanism
Hypochlorous acid (HOCl)PhenolsElectrophilic attack on the aromatic ring. nih.gov
Sodium hypochloriteActivated aromatic compoundsElectrophilic substitution. mdpi.com
KHSO5/KCl in polar solventsTolueneElectrophilic chlorination to form o- and p-chlorotoluene. rsc.org
Sodium hypochlorite pentahydrateC2-substituted benzothiophene derivativesFormation of a hypochlorous acidium ion as the chloronium source. rsc.org

Decomposition and Rearrangement Mechanisms of this compound

This compound is an unstable compound that can undergo decomposition and rearrangement through various pathways. The specific mechanism is influenced by factors such as temperature, light, and the presence of catalysts or other reagents.

Homolytic Cleavage Processes

The O-Cl bond in hypochlorites is relatively weak and can undergo homolytic cleavage, particularly when exposed to heat or light, to form a benzyloxy radical and a chlorine radical. This process is often the initial step in radical-mediated reactions.

For example, the decomposition of benzoyl hypochlorite is accelerated by light and radical initiators like azobisisobutyronitrile (AIBN). cdnsciencepub.com This suggests a free radical chain process is involved. The initial homolytic fission of the acyl hypohalite is believed to initiate the formation of alkyl or aryl halides. cdnsciencepub.com

In the context of benzyl alcohol oxidation by hypochlorite, while a radical mechanism is sometimes considered, the lack of polymerization of added acrylonitrile in some studies suggests that radical intermediates may not be involved in those specific cases. jocpr.com However, the photolysis of benzyl chloride, a related compound, is known to proceed via C-Cl bond dissociation to give benzyl radicals and chlorine atoms. researchgate.net

The decomposition of hypochlorite itself can be influenced by various factors, including pH and the presence of catalysts. diva-portal.org

Compound/SystemConditionsKey Findings & Proposed Mechanism
Benzoyl hypochloriteLight, AIBNAccelerated decomposition via a free radical chain process. cdnsciencepub.com
Benzyl alcohol/HypochloriteAcetic acid-waterFirst-order dependence on both substrate and oxidant; no evidence of radical intermediates. jocpr.com
Benzyl chloridePhotolysisC-Cl bond dissociation to form benzyl radicals and chlorine atoms. researchgate.net
HypochloriteVarying pHDecomposition mechanism is pH-dependent. diva-portal.org

Ionic Rearrangement Pathways

In addition to homolytic cleavage, this compound and related species can undergo ionic rearrangements. These pathways often involve the migration of a group to an electron-deficient center. While specific studies on the ionic rearrangement of this compound itself are scarce in the provided context, related rearrangement reactions provide insight into possible mechanisms.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. bdu.ac.in These can be categorized as nucleophilic, electrophilic, or pericyclic rearrangements. bdu.ac.inrsc.org

For instance, the Beckmann rearrangement involves the conversion of an oxime to an amide via an alkyl migration. bdu.ac.inbdu.ac.in This type of rearrangement proceeds through the formation of a nitrilium ion intermediate. bdu.ac.in

In the context of reactions involving benzyl groups, electrochemical methods have been used to induce rearrangements. For example, a 1,2-aryl migration can lead to the formation of a benzyl carbocation, which can then react with a nucleophile. rsc.org

Although not a direct rearrangement of this compound, the reaction of benzyl alcohol with hypochlorite can lead to different products depending on the substrate. For example, p-hydroxybenzyl alcohol, when treated with hypochlorite, undergoes chlorination of the nucleus and elimination of formaldehyde (B43269), rather than forming an aromatic aldehyde. mdma.ch This suggests a complex reaction pathway that may involve rearrangement-like steps.

Further research is needed to fully elucidate the specific ionic rearrangement pathways available to this compound under various conditions.

Catalytic Systems in Benzyl Hypochlorite Mediated Reactions

Phase Transfer Catalysis in Hypochlorite (B82951) Oxidations

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. psu.edursc.org In the context of hypochlorite oxidations, PTC enables the transfer of the hypochlorite anion (OCl⁻) from the aqueous phase, where it is typically introduced as sodium hypochlorite (NaOCl), into an organic phase containing the substrate. psu.edu This transfer is accomplished by a phase transfer catalyst, usually a lipophilic quaternary ammonium (B1175870) or phosphonium (B103445) salt, which forms an ion pair with the hypochlorite anion. psu.edursc.org

This methodology has been effectively applied to the selective oxidation of benzyl (B1604629) alcohol and its substituted derivatives to the corresponding benzaldehydes. psu.edubcrec.id A key advantage of this approach is its high selectivity, often yielding the aldehyde as the primary product with minimal or no over-oxidation to the corresponding benzoic acid. psu.edursc.org The reaction proceeds smoothly, and without the catalyst, the reaction is either extremely slow or does not occur at all. psu.edu

The choice of solvent and the pH of the aqueous phase are critical parameters that influence the reaction's efficiency. Studies have shown that ethyl acetate (B1210297), being more polar, can lead to higher yields and faster reaction rates compared to less polar solvents like toluene (B28343). psu.edu The reaction is also favored in more acidic solutions (lower pH), as this enhances the extraction of the hypochlorite ion into the organic phase. tandfonline.com The use of a KCl/HCl buffer has been shown to be an effective way to control the pH and prevent the unwanted generation of chlorine gas. tandfonline.com

Catalyst TypeSubstrateProductKey FindingsReference
Quaternary Ammonium/Phosphonium SaltsBenzyl Alcohol & Substituted Benzyl AlcoholsBenzaldehydesHighly selective oxidation (>90% yield) with no traces of benzoic acid detected. Ethyl acetate found to be a more effective solvent than toluene. psu.edu
Quaternary Ammonium SaltBenzyl AlcoholsBenzaldehydesSuccessfully performed in a membrane reactor, offering easy product recovery. Optimum hypochlorite concentration was found to be 13% for good conversion and high selectivity. rsc.org
Tetrabutylammonium Bromide (TBAB)Benzyl AlcoholBenzaldehyde (B42025)Reaction is favorable at a low pH value. Using a KCl/HCl solution to adjust pH prevents chlorine gas generation. tandfonline.com
Phase Transfer CatalystSecondary Alcohols (e.g., 1-phenylethanol)Ketones and β-scission products (e.g., Benzaldehyde)Under argon, secondary alcohols can undergo free radical reactions, including β-scission of the intermediate alkyl hypochlorite, competing with ketone formation. researchgate.net

Transition Metal Catalysis in Benzylic Oxidations

Transition metals are widely employed as catalysts in oxidation reactions due to their ability to exist in multiple oxidation states, facilitating electron transfer processes. In benzylic oxidations involving hypochlorite, various transition metal-based systems have been developed to achieve high efficiency and selectivity under mild conditions.

A notable advancement in benzylic oxidation is the development of a catalytic system comprising sodium hypochlorite (NaClO), the 2,2,6,6-tetramethylpiperidine-1-oxyl radical (TEMPO), and cobalt(II) acetate (Co(OAc)₂). organic-chemistry.org This system effectively converts a range of alkylarenes into the corresponding aromatic aldehydes and ketones in very good yields. organic-chemistry.org It offers a more practical and greener alternative to traditional methods that use stoichiometric heavy metal oxidants. organic-chemistry.org

Catalytic SystemSubstrate TypeProduct TypeKey FindingsReference
NaClO/TEMPO/Co(OAc)₂Alkylarenes (e.g., Toluene, Ethylbenzene)Aromatic Aldehydes and KetonesEfficient and selective direct benzylic oxidation. The system is scalable, cost-effective, and avoids corrosive solvents. organic-chemistry.org
Cobalt Oxide (Co₃O₄)Benzyl AlcoholBenzaldehyde and Benzoic AcidIn organic solvents, cobalt oxide catalyzes the oxidation primarily to benzaldehyde. The Co³⁺ state is reported to be responsible for the catalytic activity. researchgate.netresearchgate.netnih.gov
Co(OAc)₂/N-hydroxyphthalimide (NHPI)Alkyl Aromatics (e.g., Xylenes)Aryl Acids (e.g., Terephthalic Acid)Catalyzes autoxidation with air or dioxygen under mild, near-ambient conditions of temperature and pressure. google.com

Copper complexes have emerged as effective and low-cost catalysts for the oxidation of alcohols using sodium hypochlorite as the terminal oxidant. rsc.org Mononuclear copper(II) complexes with N,O-donor Schiff-base ligands have been synthesized and shown to catalyze the oxidation of benzyl alcohol and its derivatives to the corresponding aldehydes as the sole products. rsc.org

The catalytic mechanism is believed to involve the transfer of an oxygen atom from hypochlorite to the alcohol substrate, mediated by the copper center. rsc.org It is proposed that the Cu(II) center is first oxidized to a high-valent Cu(III)-oxo species, which is the key intermediate responsible for the oxygen transfer. rsc.org The electronic properties of the ligands coordinated to the copper ion can significantly influence the catalytic activity. rsc.org Other systems, such as those using copper(I) iodide in combination with TEMPO, have also been developed for the chemoselective oxidation of sensitive substrates like propargyl and amino alcohols. nih.gov Furthermore, copper catalysis has been applied to benzylic C-H chlorination, a related transformation that produces valuable benzyl chloride intermediates. nih.gov

CatalystSubstrateProductKey FindingsReference
[Cu(L1)₂] (Schiff-base complex)4-Methoxy Benzyl Alcohol4-MethoxybenzaldehydeAchieved a yield of 91%. The formation of a Cu(III)-oxo species is suggested as the key step. rsc.org
Cu(II)-(MAA-EGDMA) (Polymer-supported)Benzyl AlcoholBenzaldehydeRecyclable catalyst with high activity. Dichloromethane was found to be the optimal solvent. scispace.comscilit.com
CuI/DMAP/TEMPOBenzyl, Amino, and Propargyl AlcoholsAldehydes and KetonesChemoselective oxidation under mild conditions using O₂. Sensitive groups like alkynes and amines are tolerated. nih.gov
CuICl/bis(oxazoline)Alkyl ArenesBenzylic ChloridesSite-selective benzylic C-H chlorination using N-fluorobenzenesulfonimide as the oxidant and KCl as the chloride source. nih.gov

Iron, being abundant and environmentally benign, is an attractive metal for catalysis. Iron-containing catalysts have been successfully used for the chlorination of aromatic compounds, a reaction closely related to the chemistry of benzyl hypochlorite. sciforum.netsciforum.net While direct studies with this compound are limited, research using tert-butyl hypochlorite as the chlorine source provides significant insight.

A method has been developed for the chlorination of toluene to produce benzyl chloride using tert-butyl hypochlorite in the presence of an iron-containing catalyst like iron(II) bromide (FeBr₂). sciforum.net The reaction, conducted at 40 °C, yielded benzyl chloride in 65% yield. sciforum.net Mechanistic studies on related systems suggest that the process can be initiated by light. researchgate.net For instance, photoinduced ligand-to-metal charge transfer (LMCT) at an iron(III) chloride center can generate chlorine radicals, which then abstract a hydrogen atom from the benzylic position to initiate the chlorination chain reaction. researchgate.net

CatalystSubstrateReagentProductYieldReference
FeBr₂Toluenetert-Butyl HypochloriteBenzyl Chloride65% sciforum.net
FeCl₃Toluenetert-Butyl HypochloriteBenzyl Chloride>50% sciforum.net
FeCl₃ (light-induced)AlkylbenzenesTrifluoromethanesulfonyl chlorideBenzyl ChloridesNot specified researchgate.net

The interaction between nickel compounds and sodium hypochlorite leads to the formation of higher-valent nickel species, which are potent oxidants. sciencemadness.orgcdnsciencepub.com The reaction of nickel(II) hydroxide (B78521) with sodium hypochlorite forms a black, insoluble compound, likely a hydrous nickel(III) oxide (Ni₂O₃). sciencemadness.org These higher oxides are known to catalyze the decomposition of hypochlorite into oxygen and chloride. cdnsciencepub.com

Theoretical studies have been conducted to understand the nature and reactivity of the active species formed. csic.esacs.org The reaction of a nickel(II) precursor with NaOCl is proposed to form a nickel-hypochlorite species, [Ni(OCl)(HL)]⁺. csic.esacs.org However, computational analysis suggests that the true active species responsible for C-H bond activation is a nickel-oxyl compound, [Ni(O)(HL)]⁺, which is formed following the homolytic cleavage of the O-Cl bond. csic.es This highly reactive species is capable of activating strong C-H bonds through a hydrogen atom transfer mechanism. csic.esacs.org The electronic structure of these intermediates is complex, with the hypochlorite and macrocyclic ligands behaving as "redox noninnocent," meaning they actively participate in the redox changes during the catalytic cycle. csic.esacs.org

Nickel Species/PrecursorReactantKey Finding/Proposed Active SpeciesMechanismReference
Nickel(II) HydroxideSodium HypochloriteForms a black insoluble nickel(III) compound (likely Ni₂O₃).Oxidation of Ni(II) to higher-valent nickel oxides. sciencemadness.org
Nickel OxidesSodium HypochloriteCatalyzes decomposition of hypochlorite to O₂ and chloride, but not to chlorate (B79027).Catalytic decomposition. cdnsciencepub.com
[NiII(HL)] (Macrocyclic complex)Sodium HypochloriteThe active species is proposed to be a nickel-oxyl, [Ni(O)(HL)]⁺, formed from an initial [Ni(OCl)(HL)]⁺ intermediate.Homolytic O-Cl bond cleavage followed by hydrogen atom transfer from the substrate. csic.esacs.org

Organocatalysis in Benzylic Hypochlorite Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for transformations involving hypochlorite. The most prominent example in this area is the use of the stable nitroxyl (B88944) radical TEMPO and its derivatives.

The "Anelli-Montanari" protocol utilizes catalytic amounts of TEMPO with sodium hypochlorite as the primary oxidant, typically in a biphasic system with sodium bromide as a co-catalyst, for the selective oxidation of alcohols. qualitas1998.netresearchgate.net This system efficiently oxidizes a wide range of primary and secondary alcohols, including benzylic alcohols, to their corresponding aldehydes and ketones with high selectivity. qualitas1998.net A key feature of this method is the ability to control the extent of oxidation by adjusting the stoichiometry of the NaOCl. qualitas1998.net Using 1-1.3 equivalents of hypochlorite leads to the aldehyde, whereas using 2 equivalents can further oxidize the alcohol to the carboxylic acid. qualitas1998.net To improve catalyst recovery and reuse, TEMPO has been immobilized on solid supports, such as silica (B1680970) (SiliaCat TEMPO), demonstrating superior performance in some cases. qualitas1998.net

Beyond TEMPO, other organocatalytic systems have been developed. Chiral iminium salts, for instance, have been used to catalyze asymmetric epoxidation reactions with sodium hypochlorite as the stoichiometric oxidant. researchgate.net Similarly, chiral phase-transfer catalysts derived from Cinchona alkaloids, such as O-Benzyl-1-(9-anthracenylmethyl)-dihydrocinchonidinium Bromide, can mediate the asymmetric epoxidation of chalcones using NaOCl, affording products with high enantioselectivity. researchgate.netbuchler-gmbh.com

OrganocatalystReaction TypeOxidantKey FeaturesReference
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)Alcohol OxidationSodium HypochloriteKnown as the Anelli-Montanari process. Selectively oxidizes primary alcohols to aldehydes or carboxylic acids depending on the amount of NaOCl used. qualitas1998.netresearchgate.net
SiliaCat TEMPO (Supported Catalyst)Alcohol OxidationSodium HypochloriteHeterogeneous catalyst offering easy separation and recycling with superior performance compared to homogeneous systems. qualitas1998.net
Iminium SaltsAsymmetric EpoxidationSodium HypochloriteA metal-free system for asymmetric epoxidation of olefins. researchgate.net
O-Benzyl-1-(9-anthracenylmethyl)-dihydrocinchonidinium BromideAsymmetric EpoxidationSodium HypochloriteChiral phase-transfer catalyst for the enantioselective epoxidation of chalcones. buchler-gmbh.com

Kinetic and Thermodynamic Studies of Benzyl Hypochlorite Reactions

Reaction Order and Rate Law Determination

Kinetic studies are fundamental to elucidating reaction mechanisms, with the determination of reaction order being a primary objective. For the oxidation of benzyl (B1604629) alcohol by hypochlorite (B82951) in an aqueous acetic acid medium, research has consistently shown that the reaction follows second-order kinetics. jocpr.comresearchgate.netresearchgate.net The rate of the reaction is first-order with respect to the substrate (benzyl alcohol) and first-order with respect to the oxidant (hypochlorite). jocpr.comresearchgate.netresearchgate.netresearchgate.net This is evidenced by the linearity of plots of log [hypochlorite] versus time and the constant values of pseudo-first-order rate constants at varying initial oxidant concentrations. jocpr.comresearchgate.net Furthermore, a plot of the logarithm of the observed rate constant (log k_obs) against the logarithm of the substrate concentration (log [substrate]) yields a straight line with a slope of unity, confirming the first-order dependence on the substrate. jocpr.comresearchgate.net

The general rate law under these conditions can be expressed as: Rate = k[Benzyl Alcohol][Hypochlorite]

Interestingly, under different conditions, such as phase transfer catalysis, the reaction kinetics can be altered. Some studies have reported that the oxidation of benzyl alcohol by sodium hypochlorite can follow a zeroth-order rate law. tandfonline.comtandfonline.comresearchgate.netepa.gov This change in kinetics highlights the significant role that the reaction environment and catalytic systems play in defining the rate-determining step of the mechanism. The absence of induced polymerization of acrylonitrile (B1666552) in these reactions suggests that the mechanism does not involve free radical intermediates. jocpr.comresearchgate.netresearchgate.net

Interactive Table 1: Determined Reaction Orders for Hypochlorite Oxidation

Substrate Oxidant Catalyst/Medium Order wrt Substrate Order wrt Oxidant Overall Order Source(s)
Benzyl Alcohol Hypochlorite Aqueous Acetic Acid 1 1 2 jocpr.com, researchgate.net, researchgate.net
1-Phenyl ethanol (B145695) Hypochlorite Aqueous Acetic Acid 1 1 2 sphinxsai.com
Benzaldehydes Hypochlorite Aqueous Acetic Acid 1 1 2 asianpubs.org
Benzyl Alcohol Sodium Hypochlorite Phase Transfer Catalysis - - 0 tandfonline.com, researchgate.net

Influence of Solvent Effects on Reaction Kinetics

The solvent in which a reaction is conducted can profoundly influence its rate and mechanism. Studies on the hypochlorite oxidation of benzyl alcohol have explored these effects by using different solvent systems and analyzing the resulting kinetic data.

The dielectric constant (D) of the medium is a measure of its ability to separate charge and solvate ions. In the oxidation of benzyl alcohol by hypochlorite in an aqueous acetic acid medium, the reaction rate has been observed to decrease as the dielectric constant of the medium increases. jocpr.comresearchgate.netresearchgate.netjchps.com This trend was established by varying the percentage of acetic acid in the water-acetic acid mixture. A plot of the logarithm of the second-order rate constant (log k₂) versus the reciprocal of the dielectric constant (1/D) is linear with a negative slope. jocpr.comresearchgate.netresearchgate.net This relationship is consistent with the Amis equation for a reaction between a dipole and an ion, suggesting an interaction between the benzyl alcohol dipole and the hypochlorite ion (OCl⁻) in the rate-determining step. researchgate.net

Conversely, a study on the oxidation of a similar substrate, 1-phenyl ethanol, by hypochlorite reported that the reaction rate increases with an increase in the dielectric constant of the medium. sphinxsai.com This suggests the involvement of an anion and a dipole in the rate-determining step, leading to a more polar transition state that is better stabilized by solvents with higher dielectric constants. sphinxsai.com These contrasting findings underscore the sensitivity of the reaction mechanism to subtle changes in the substrate structure.

Solvent polarity encompasses a range of interaction capabilities, including dipole-dipole forces and hydrogen bonding. For the hypochlorite oxidation of benzyl alcohol, the reaction yield and rate are higher in ethyl acetate (B1210297) compared to the less polar toluene (B28343), an effect attributed to the greater polarity of ethyl acetate. jst.go.jppsu.edu This aligns with findings that the reaction rate generally increases with an increase in the polarity of the solvent medium. researchgate.net

In related kinetic studies of reactions involving benzyl halides, researchers have employed correlation techniques using solvent polarity parameters like the Grunwald-Winstein (Y) and Kosower (Z) parameters to quantify solvent effects. asianpubs.org Such analyses reveal that the reaction rates are sensitive to solvent polarity, which stabilizes the charged transition state in S_N2-type reactions. asianpubs.org While specific parameter analysis for benzyl hypochlorite is not extensively detailed, the general trend indicates that more polar solvents facilitate the oxidation reaction.

Activation Parameters and Energy Profiles (E_a, ΔH#, ΔS#)

The effect of temperature on the reaction rate provides valuable information about the energy barrier of the reaction. By studying the reaction at different temperatures (typically in the range of 303 K to 318 K), researchers can determine the activation parameters, including the energy of activation (E_a), the enthalpy of activation (ΔH#), and the entropy of activation (ΔS#). jocpr.comresearchgate.netresearchgate.net These parameters are calculated from the Eyring equation, which plots ln(k/T) against 1/T. libretexts.org

For the oxidation of benzyl alcohol by hypochlorite in a 20% aqueous acetic acid medium, the calculated activation parameters reveal key details about the transition state. researchgate.netresearchgate.net The relatively high positive values for E_a and ΔH# indicate a significant energy barrier to the reaction. A large negative value for the entropy of activation (ΔS#) suggests that the transition state is highly ordered and more constrained than the initial reactants. researchgate.netsphinxsai.com This is consistent with a mechanism involving the formation of a complex between the alcohol and hypochlorite in the rate-determining step. jocpr.comresearchgate.net

Interactive Table 2: Activation Parameters for the Oxidation of Benzyl Alcohol by Hypochlorite Medium: 20% aqueous acetic acid (v/v)

Parameter Value Unit Source(s)
Energy of Activation (E_a) 82.9 kJ/mol researchgate.net, researchgate.net
Enthalpy of Activation (ΔH#) 80.5 kJ/mol researchgate.net, researchgate.net
Entropy of Activation (ΔS#) -173.06 J/K/mol researchgate.net, researchgate.net
Free Energy of Activation (ΔG#) at 303 K 52.38 kJ/mol researchgate.net

Stoichiometric Relationships in Reactions Involving this compound

The results from these investigations consistently show that one mole of benzyl alcohol reacts with one mole of hypochlorite. jocpr.comresearchgate.netresearchgate.net The same 1:1 stoichiometry was also observed in the oxidation of 1-phenyl ethanol and various benzaldehydes by hypochlorite. sphinxsai.comasianpubs.org

The primary product of the oxidation of benzyl alcohol is benzaldehyde (B42025), which is formed with a high yield of approximately 90%. jocpr.com The reaction is highly selective, with no further oxidation to benzoic acid being detected under the studied conditions. jocpr.comresearchgate.net

The established stoichiometry is as follows: C₆H₅CH₂OH + OCl⁻ → C₆H₅CHO + Cl⁻ + H₂O

Theoretical and Computational Chemistry Studies of Benzyl Hypochlorite Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a central method for exploring the reactivity of systems involving hypochlorite (B82951). DFT calculations have been instrumental in elucidating mechanisms of chlorination and oxidation reactions where benzyl (B1604629) hypochlorite or related species are key intermediates.

In a study on the oxidation of substituted benzyl alcohols, DFT calculations at the M06-2x/6-311G(d,p) level were employed. researchgate.net The results indicated that for benzyl alcohols bearing strong electron-withdrawing groups (such as 4-CF3, 3-NO2, and 4-NO2), the reaction mechanism shifts to a pathway involving hydrogen abstraction from the corresponding benzyl hypochlorite intermediate. researchgate.net

Another significant application of DFT has been in understanding the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite. rsc.org These calculations revealed a stepwise mechanism where the sulfur heteroatom assists in forming a hypochlorous acidium ion. rsc.orgresearchgate.net This intermediate facilitates the generation of a C2–C3 chloronium ion, leading to an S-stabilized C2-carbocation that subsequently re-aromatizes to the final chlorinated product. rsc.org The computational approach involved geometry optimizations and frequency analysis for all stationary points (minima and transition states) using the 6-311++G** basis set. researchgate.netrsc.org

Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, which treat a reactive core with DFT and the surrounding environment with molecular mechanics, have been developed. A specific implementation, DFT-based Quantum Mechanics/Coarse-Grained Molecular Mechanics (QM/CG-MM), has been used to model the reaction between a benzyl radical and tert-butyl hypochlorite, a system analogous to this compound reactivity. researchgate.netacs.org

A critical aspect of mechanistic studies is the identification of transition states (TS) and the calculation of associated energy barriers, which govern reaction kinetics.

In the DFT study of benzyl alcohol oxidation, calculations supported the kinetic results by identifying a transition state for hydride abstraction by Cl2, which is formed in situ. researchgate.net For substrates with electron-withdrawing groups, the mechanism proceeds via the this compound intermediate. researchgate.net Hybrid QM/CG-MM simulations of the reaction between the benzyl radical and tert-butyl hypochlorite successfully described the free-energy profile of the reaction with a reported error of less than 1-2 kcal/mol compared to full QM/MM calculations. researchgate.netacs.org

The table below presents data derived from the DFT-calculated reaction profile for the C3-chlorination of 2-methylbenzo[b]thiophene (B72938) with hypochlorite, illustrating the relative energies of intermediates and transition states. rsc.org

StructureDescriptionRelative Energy (kcal/mol)
M1Reactants (2-methylbenzo[b]thiophene + HOCl)0.0
TS1First Transition State+10.7
M2Hypochlorous acidium intermediate-8.9
TS2Second Transition State (Chloronium ion formation)+18.9
M3Chloronium ion intermediate+11.2
TS3Third Transition State (Re-aromatization)+13.7
M4Product Complex-21.5

Computational methods are adept at predicting how the electronic structure of a molecule influences its reactivity. In the study of substituted benzyl alcohol oxidation, a linear free-energy relationship analysis yielded a Hammett ρ value of -1.22. researchgate.net This negative value indicates the buildup of positive charge in the transition state, meaning that electron-donating groups on the benzyl ring accelerate the reaction, while electron-withdrawing groups slow it down, eventually favoring a different mechanism via the this compound intermediate. researchgate.net

DFT calculations on the chlorination of benzofuran, an analog of benzothiophene (B83047), showed that the energy barrier to the first transition state was significantly higher, corroborating its higher experimental reactivity and a tendency to form peroxy species with hypochlorite. rsc.orgrsc.org This highlights the predictive power of DFT in comparing the reactivity of different substrates. rsc.org The electronic properties of the sulfur heteroatom in benzothiophene derivatives were shown to be crucial for enabling the formation of the key hypochlorous acidium ion. rsc.org

Ab Initio Methods in Elucidating this compound Chemistry

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, provide a rigorous framework for studying chemical systems. While often more computationally demanding than DFT, they can offer benchmark-quality results.

An ab initio Self-Consistent-Field Molecular Orbital (SCF-MO) approach can be used to calculate the average local ionization energy on a molecule's surface. cdnsciencepub.com This property serves as a powerful guide to chemical reactivity, particularly for predicting the most likely sites for electrophilic attack. cdnsciencepub.com For a molecule like this compound, this method could be applied to predict its reactivity towards various nucleophiles or its preferred sites for electrophilic chlorination on an aromatic substrate. The method involves calculating the electronic structure at a specific level of theory (e.g., 6-31G*) on a geometry optimized at a different level (e.g., STO-3G) to generate a molecular surface map of reactivity. cdnsciencepub.com Although specific ab initio studies focusing solely on this compound are not prevalent in the literature, these established methods are fully applicable to elucidating its electronic structure and predicting its reactive behavior.

Molecular Dynamics Simulations of this compound Reactivity

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes.

MD simulations have been used to study the behavior of hypochlorite in complex environments. In one study, MD simulations showed that hypochlorite, when formed in the active site of the enzyme chlorite (B76162) dismutase, rapidly escapes from the reaction sphere into the surrounding medium. nih.gov These simulations utilized the GROMOS molecular dynamics package and the GROMOS 54A7 force field to model the system's behavior over a 20-nanosecond timescale. nih.gov While this study did not involve this compound specifically, it demonstrates the utility of MD in understanding the transport and availability of the hypochlorite ion for reaction.

More advanced reactive MD simulations, such as the QM/CG-MM approach, directly model chemical reactions within a dynamic framework. researchgate.netresearchgate.net The application of this method to the reaction between a benzyl radical and tert-butyl hypochlorite in a CCl4 solvent demonstrates a powerful tool for studying the reactivity of benzyl-hypochlorite systems. researchgate.netacs.org By treating the reactive center with DFT and the solvent with a coarse-grained model, these simulations can efficiently calculate free-energy profiles for reactions in the condensed phase, bridging the gap between static quantum chemical calculations and the dynamic reality of chemical reactions in solution. researchgate.net

Decomposition Pathways and Stability Considerations for Organic Hypochlorites

Influence of pH on Hypochlorite (B82951) Decomposition

The pH of a solution is a primary determinant of the stability and reactivity of hypochlorites. For hypochlorite solutions in general, pH dictates the equilibrium between the more reactive hypochlorous acid (HOCl) and the more stable hypochlorite ion (OCl⁻). This equilibrium has a pKa of approximately 7.5 at ambient temperature. google.com

At lower pH values, the equilibrium shifts towards the formation of HOCl, which is significantly less stable and more reactive than the OCl⁻ ion. google.comnih.gov This increased reactivity at lower pH is desirable for certain applications, such as disinfection, but it also leads to a shorter shelf life due to faster decomposition. nih.govpowellsolutions.com For instance, the decomposition of sodium hypochlorite to sodium chlorate (B79027) and eventually to chlorine and water is more pronounced at lower pH levels. nih.gov Specifically, a pH below 5 can lead to the decomposition of hypochlorite into chlorine gas and water. nih.gov The rate of decomposition to form chlorate has been observed to be maximal around neutral pH. diva-portal.org

Conversely, at a higher pH (above 8), the hypochlorite is predominantly in the more stable OCl⁻ form. atamanchemicals.comatamanchemicals.com Alkaline conditions, typically a pH between 11 and 13, are known to maximize the stability of hypochlorite solutions, which is why commercial bleach solutions are supplied in an alkaline form. nih.govatamanchemicals.comepo.org However, even under these stabilized conditions, decomposition still occurs over time. atamanchemicals.com

While specific studies on the pH-dependent decomposition of pure benzyl (B1604629) hypochlorite are scarce, the general principles of hypochlorite chemistry suggest a similar trend. The formation of benzyl hypochlorite itself can occur through the reaction of benzyl alcohol with hypochlorite in an acidic medium, forming a carbinol-hypochlorite complex. jocpr.com The stability of this complex and its subsequent decomposition would likely be highly dependent on the pH of the surrounding medium.

Table 1: Effect of pH on Hypochlorite Species and Stability

pH RangeDominant SpeciesGeneral StabilityPrimary Decomposition Pathway
< 5Cl₂ / HOClVery UnstableFormation of chlorine gas nih.gov
5 - 9HOCl / OCl⁻UnstableDecomposition to chlorate nih.govdiva-portal.org
> 9.5OCl⁻Relatively StableSlow decomposition to chlorate and oxygen nih.govatamanchemicals.com
11 - 13OCl⁻Most StableMinimized decomposition epo.org

This table is a generalized representation based on the behavior of inorganic hypochlorites.

Effects of Metal Ions on Hypochlorite Stability

The presence of transition metal ions can significantly catalyze the decomposition of hypochlorite solutions. atamanchemicals.commst.dk This catalytic activity is a major concern for the stability of bleach and other hypochlorite-based formulations. The most active metal catalysts for the decomposition of hypochlorite, leading to the formation of chlorate and chloride, are generally considered to be nickel (Ni), cobalt (Co), and copper (Cu). mst.dk

The decomposition pathway leading to oxygen formation is particularly susceptible to catalysis by transition metal ions. powellsolutions.com Nickel ions, for instance, have been shown to strongly catalyze the decomposition of sodium hypochlorite. powellsolutions.com Copper ions also accelerate decomposition, with the rate being roughly first-order in Cu²⁺ concentration. powellsolutions.com Other transition metals can also play a role, and their catalytic effect can be complex and synergistic. powellsolutions.com To mitigate this, industrial applications often take steps to remove or sequester metal ions. powellsolutions.com

In contrast to the general trend observed with inorganic hypochlorites, a study on the decomposition of benzoyl hypochlorite (a related but distinct compound) found that its decomposition was not accelerated by transition metal ions such as silver or cuprous ions. cdnsciencepub.com This suggests that the influence of metal ions on the stability of organic hypochlorites may depend on the specific organic moiety.

Table 2: Catalytic Effect of Metal Ions on Hypochlorite Decomposition

Metal IonObserved Effect on Inorganic Hypochlorite Decomposition
Nickel (Ni)Strong catalytic effect, promotes oxygen pathway powellsolutions.commst.dk
Cobalt (Co)Catalytic effect mst.dk
Copper (Cu)Catalytic effect, accelerates decomposition powellsolutions.commst.dk
Iridium (Ir)Catalytic effect on oxygen and chlorate formation google.com

This table is based on the behavior of inorganic hypochlorites.

Photochemical and Thermal Decomposition Characteristics

Both light and heat are known to accelerate the decomposition of hypochlorites. The photodecomposition of hypochlorite ions in aqueous solutions has been documented. acs.org The stability of hypochlorite solutions is significantly reduced when exposed to light. diva-portal.org

Organic hypochlorites, in particular, can be sensitive to photodecomposition. For instance, t-butyl hypochlorite is much more readily decomposed by light than inorganic hypochlorites. epo.org Similarly, the decomposition of benzoyl hypochlorite is accelerated by light. cdnsciencepub.com The photolysis of benzyl chloride, a related compound, leads to the homolytic cleavage of the C-Cl bond, producing benzyl radicals. icheme.org It is reasonable to expect that this compound would also be susceptible to photochemical decomposition, likely through the cleavage of the O-Cl bond. The photocatalytic oxidation of benzyl alcohol over certain materials can proceed to form benzaldehyde (B42025), indicating the reactivity of the benzylic position under light-induced conditions. cdnsciencepub.com

Thermal instability is another key characteristic of hypochlorites. The decomposition of alkyl hypochlorites is a strongly exothermic process. researchgate.net Studies on the thermal decomposition of various diazo compounds have also been conducted, which sometimes involve hypochlorite in their synthesis. The decomposition of benzoyl hypochlorite is temperature-dependent, with the yield of chlorobenzene (B131634) increasing at higher temperatures. cdnsciencepub.com This is attributed to the readier decarboxylation of the intermediate benzoyloxy radicals at elevated temperatures. cdnsciencepub.com In the context of the oxidation of benzyl alcohol by hypochlorite, the reaction involves a slow, rate-determining decomposition of a carbinol-hypochlorite complex. jocpr.com The rate of this decomposition is influenced by temperature. jocpr.com

Autocatalytic Decomposition Processes

Autocatalysis, where a reaction product acts as a catalyst for the same reaction, has been observed in the decomposition of some organic hypochlorites. The decomposition of alkyl hypochlorites has been described as autocatalytic. researchgate.net

In a related context, the oxidation of benzyl alcohols by trichloroisocyanuric acid, which involves the in-situ formation of Cl₂, can exhibit autocatalytic behavior. This is because the reaction produces HCl, which then reacts with the trichloroisocyanuric acid to generate more of the active oxidant, Cl₂. For certain substituted benzyl alcohols, the mechanism is thought to proceed through the formation of a this compound intermediate.

While direct evidence for the autocatalytic decomposition of this compound itself is not explicitly detailed in the available literature, the potential for such a process exists, especially if acidic products are formed during decomposition, which could then accelerate the degradation of the remaining hypochlorite.

Advanced Analytical Methodologies for Studying Benzyl Hypochlorite and Its Reaction Products

Spectroscopic Techniques for Mechanistic Elucidation (e.g., UV-Vis, IR)

Spectroscopic methods are fundamental in identifying the functional groups of reaction products, which in turn provides strong evidence for the mechanistic pathways involving benzyl (B1604629) hypochlorite (B82951). The oxidation of benzyl alcohol by hypochlorite, for instance, is presumed to proceed through a benzyl hypochlorite intermediate, yielding benzaldehyde (B42025) as the primary product. jocpr.com

Infrared (IR) Spectroscopy is instrumental in confirming the conversion of a primary alcohol to an aldehyde. In the study of benzyl alcohol oxidation by hypochlorite, the product is often derivatized with 2,4-dinitrophenylhydrazine (B122626) to form a stable 2,4-dinitrophenylhydrazone. jocpr.compsu.edu The IR spectrum of this derivative provides a clear fingerprint for the aldehyde product. The disappearance of the broad O-H stretch from the starting benzyl alcohol and the appearance of characteristic peaks for the hydrazone confirm the transformation. jocpr.compsu.edu

Wavenumber (cm⁻¹)AssignmentReference
3287N–H stretching jocpr.compsu.edu
3090Aromatic C–H stretching jocpr.compsu.edu
1744C=N stretching jocpr.com
1620C=C stretching jocpr.com
1516Ar–NO₂ asymmetric stretching jocpr.com
1329Ar–NO₂ symmetric stretching jocpr.com
1136C–NH stretching jocpr.com

UV-Visible (UV-Vis) Spectroscopy complements IR analysis. The 2,4-dinitrophenylhydrazone derivative of the benzaldehyde product exhibits distinct absorption bands in the UV-Vis spectrum. The observed electronic transitions (π-π* and n-π*) are characteristic of the aromatic hydrazone structure, and their positions can be compared with an authentic sample of benzaldehyde's derivative to confirm its identity. jocpr.compsu.edu

Wavelength (λmax, nm)Assigned TransitionReference
235π-π jocpr.compsu.edu
353n-π jocpr.compsu.edu

Chromatographic Methods for Product and Intermediate Identification (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the often complex mixtures of products and unreacted starting materials from reactions involving this compound. Coupling chromatography with mass spectrometry provides unequivocal identification of the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile organic compounds generated during reactions. For example, in reactions where sodium hypochlorite interacts with organic matter containing benzyl groups, GC-MS has been used to detect a range of products. nih.gov These studies confirm that besides the expected oxidation products like benzaldehyde, chlorinated byproducts can also be formed, such as dichloromethylbenzene. nih.gov The identification of such chlorinated species lends support to a mechanism involving chlorine transfer from the hypochlorite species.

Identified ProductReaction ContextReference
BenzaldehydeNaOCl with bovine pulp and dentin nih.gov
DichloromethylbenzeneNaOCl with bovine pulp and dentin nih.gov
3-chloro-4-methoxybenzaldehydeDegradation of a sunscreen agent with NaOCl nih.gov
Benzyl chlorideChlorination of dibenzoylmethane (B1670423) with NaOCl researchgate.net

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing less volatile or thermally sensitive compounds that are not amenable to GC-MS. While direct analysis of this compound is not documented, HPLC methods have been developed for key related compounds, such as its precursor (benzyl alcohol) and potential side products (benzyl chloride). jocpr.comshimadzu.com These methods typically utilize reverse-phase chromatography. By monitoring the reaction mixture over time, HPLC can quantify the consumption of starting materials and the formation of products, providing crucial kinetic data. orgsyn.org

AnalyteColumnMobile PhaseDetectionReference
Benzyl chlorideWaters X Bridge C18 (250x4.6mm, 3.5µm)10mm Ammonium (B1175870) acetate (B1210297) (pH 5.5) and AcetonitrileUV at 220 nm jocpr.com
Benzylamine, Toluene (B28343), BenzonitrilePrimesep A (150x4.6mm, 5µm)Water, Acetonitrile, Sulfuric acidUV at 210 nm sielc.com
Benzalkonium chloride (C12, C14, C16)Shim-pack XR-ODS (75x3.0mm)Water, Acetonitrile, Trifluoroacetic acidUV at 210 nm shimadzu.com

Isotopic Labeling Studies in Pathway Determination

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms from reactants to products. kit.edu In the context of this compound chemistry, labeling with stable isotopes such as oxygen-18 (¹⁸O) or deuterium (B1214612) (²H) can provide unambiguous evidence for specific bond-forming or bond-breaking steps.

For example, to confirm that the oxygen atom in the benzaldehyde product originates from the hypochlorite species, the reaction can be carried out using ¹⁸O-labeled sodium hypochlorite (NaOCl¹⁸). Subsequent mass spectrometric analysis of the benzaldehyde product would reveal the incorporation of ¹⁸O if the reaction proceeds via an oxygen transfer from the hypochlorite. Conversely, performing the reaction in ¹⁸O-labeled water (H₂¹⁸O) with unlabeled hypochlorite can determine if the solvent participates in the oxygen transfer. masterorganicchemistry.com Studies on analogous oxidation systems have successfully used this approach to distinguish between different potential oxidants and oxygen sources. acs.org

Another application is the kinetic isotope effect (KIE). By replacing the benzylic hydrogens of benzyl alcohol with deuterium (C₆H₅CD₂OH), one can determine if the C-H bond is broken in the rate-determining step of the oxidation. A significant slowing of the reaction rate (a primary KIE > 2) upon deuteration would strongly support a mechanism where the cleavage of this C-H bond is the slow step, a key feature in many proposed mechanisms for oxidation by hypochlorite. kit.edu

In Situ Monitoring Techniques (e.g., Raman Spectroscopy)

The instability of intermediates like this compound makes their isolation and ex situ analysis nearly impossible. In situ monitoring techniques, which analyze the reaction as it happens within the reaction vessel, are therefore invaluable. researchgate.net

Raman Spectroscopy is particularly well-suited for this purpose. It is a form of vibrational spectroscopy that, unlike IR, is not obscured by the strong absorption of water, making it ideal for monitoring aqueous reactions. crystallizationsystems.com Modern Raman spectrometers can be equipped with fiber-optic probes that can be directly immersed in the reaction mixture, allowing for continuous, real-time data collection. nih.gov

This technique allows for the simultaneous monitoring of multiple species. In reactions analogous to benzyl alcohol oxidation, Raman spectroscopy has been used to track the concentration profiles of the substrate, the product, and key reactive species over time. acs.org This provides not only a qualitative picture of the reaction but also rich kinetic data, helping to identify reaction orders and rate constants. acs.org Furthermore, under favorable conditions, the technique has the potential to directly detect transient intermediates if they accumulate to a sufficient concentration, as has been demonstrated in other systems involving reactive chlorine species. researchgate.net

Monitored SpeciesReaction StudiedInformation GainedReference
Fluorene (B118485) (Substrate)Oxidation of fluorene by NaClO₂Rate of consumption, reaction kinetics acs.org
Fluorenone (Product)Oxidation of fluorene by NaClO₂Rate of formation, reaction kinetics acs.org
Chlorine DioxideOxidation of fluorene by NaClO₂Formation and decay of a reactive intermediate/byproduct acs.org
N-chlorocyanamide (Intermediate)Reaction of cyanamide (B42294) with NaOClDirect detection and characterization of a transient species researchgate.net

Future Research Directions and Emerging Applications of Benzyl Hypochlorite Chemistry

Development of Novel Synthetic Methodologies

The pursuit of novel synthetic methodologies is a cornerstone of advancing benzyl (B1604629) hypochlorite (B82951) chemistry. Traditional methods for benzylic functionalization often rely on harsh reagents or conditions, prompting the development of milder and more efficient alternatives. mdpi.com

One promising area is the use of phase transfer catalysis (PTC) for the selective oxidation of benzyl alcohols to the corresponding benzaldehydes using hypochlorite. psu.edu This technique facilitates the transfer of the hypochlorite ion from an aqueous phase to an organic phase where the reaction occurs, allowing for mild conditions and high selectivity. psu.edu Research has demonstrated that using quaternary ammonium (B1175870) and phosphonium (B103445) salts as phase transfer catalysts in solvents like ethyl acetate (B1210297) can lead to high yields of benzaldehydes without over-oxidation to benzoic acids. psu.edu

Another emerging strategy involves the electrochemical synthesis of hypochlorite solutions. rsc.org This method offers significant advantages, including high current efficiency, low energy consumption, and the use of readily available raw materials. rsc.org Future work could focus on integrating in-situ generated hypochlorite into continuous-flow reactors for the oxidation of benzyl alcohols, potentially enhancing productivity and safety. researchgate.net

Visible-light-mediated synthesis represents a metal-free approach to generating benzyl chlorides. mdpi.com By using a chlorinating reagent like N,N-dichloroacetamide, this method provides an alternative to traditional industrial processes that often suffer from low selectivity and the use of hazardous materials. mdpi.com Further development could focus on expanding the substrate scope and improving the efficiency of these photochemical reactions.

Researchers are also exploring new procedures for the chlorination of heterocyclic compounds. For instance, a method for the C3-chlorination of C2-substituted benzothiophene (B83047) derivatives utilizes sodium hypochlorite pentahydrate in aqueous acetonitrile. rsc.org This approach highlights the potential for developing selective halogenation reactions on complex molecular scaffolds.

The modification of established reactions, such as the Forster reaction for preparing α-diazo ketones from cyclic ketones, also presents opportunities. orgsyn.org Recent modifications have employed oxidants like calcium hypochlorite, offering a convenient and moderately efficient route to these valuable synthetic intermediates. orgsyn.org

Synthetic GoalMethodologyKey Features
Selective Oxidation of Benzyl AlcoholsPhase Transfer Catalysis (PTC) with HypochloriteHigh selectivity for aldehydes; mild reaction conditions; avoids over-oxidation. psu.edu
Benzyl Chloride SynthesisVisible-Light-Mediated, Metal-Free ChlorinationAvoids hazardous reagents and metal catalysts; potential for higher selectivity. mdpi.com
Chlorination of HeterocyclesSodium Hypochlorite PentahydrateEnables selective chlorination of complex molecules like benzothiophenes. rsc.org
Hypochlorite GenerationElectrochemical SynthesisHigh efficiency, low energy consumption, enhanced safety and control. rsc.org
α-Diazo Ketone SynthesisModified Forster ReactionUtilizes calcium hypochlorite as an oxidant for cyclic ketones. orgsyn.org

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is pivotal for unlocking the full potential of benzyl hypochlorite and related reagents, enabling reactions with greater control and efficiency. A significant focus of future research is the discovery and optimization of new catalytic systems.

One highly effective approach involves the use of nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in combination with a co-catalyst. A system comprising TEMPO and cobalt(II) acetate has been shown to be a new and efficient catalyst for the direct benzylic oxidation of alkylarenes to aromatic aldehydes and ketones using sodium hypochlorite. organic-chemistry.org This method overcomes the limitations of traditional stoichiometric metal oxidants. organic-chemistry.org To enhance practicality, TEMPO has been immobilized on polymer supports, creating recyclable catalysts that simplify product purification and reduce costs, making them suitable for industrial applications. sciencemadness.org

Transition metal complexes are also at the forefront of catalyst development. Iron-catalyzed systems have emerged for the chlorination of aromatic compounds, such as toluene (B28343) and its derivatives, using tert-butyl hypochlorite. sciforum.net These reactions can produce benzyl chloride and other chlorinated aromatics with high conversion and selectivity. sciforum.net Similarly, newly synthesized copper(II) complexes have demonstrated efficient catalytic activity for the oxidation of benzyl alcohols using sodium hypochlorite as the terminal oxidant, with corresponding aldehydes as the sole products. rsc.org

Phase transfer catalysts (PTCs) are instrumental in biphasic reactions involving hypochlorite. psu.edu Quaternary ammonium salts, for example, effectively transfer hypochlorite ions into the organic phase for the oxidation of benzyl alcohols. psu.edu The development of more efficient or recyclable PTCs is an active area of research aimed at improving the green credentials and cost-effectiveness of these processes. psu.eduresearchgate.net

Catalyst SystemReaction TypeAdvantages
TEMPO/Co(OAc)₂Benzylic OxidationHigh yields and selectivity for aldehydes/ketones from alkylarenes. organic-chemistry.org
Polymer-Supported TEMPOAlcohol OxidationRecyclable catalyst, simplified purification, suitable for industrial use. sciencemadness.org
Iron-Containing CatalystsAromatic ChlorinationHigh conversion and selectivity using tert-butyl hypochlorite. sciforum.net
Copper(II) ComplexesAlcohol OxidationEfficient oxidation of benzyl alcohols to aldehydes with NaOCl. rsc.org
Phase Transfer CatalystsAlcohol OxidationEnables selective oxidation under mild, biphasic conditions. psu.edu

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is an increasingly powerful tool for elucidating reaction mechanisms and predicting the reactivity of complex chemical systems, including those involving this compound. researchgate.net Future research will lean heavily on these methods to guide experimental work, saving time and resources.

Density Functional Theory (DFT) is a key computational approach used to investigate the electronic structure and properties of molecules. researchgate.net It can be employed to model reaction pathways and transition states, providing deep mechanistic insights. For example, DFT calculations have been used to understand the mechanism of the C3-chlorination of benzothiophene derivatives by hypochlorite, suggesting the formation of a chloronium ion intermediate. rsc.org Similarly, thermodynamic modeling with DFT has been applied to study the reaction between tert-butyl hypochlorite and the benzyl radical. acs.org

Multiscale modeling approaches, which combine high-level quantum mechanics (QM) for the reactive center with lower-level molecular mechanics (MM) for the surrounding environment (QM/MM), are particularly suited for studying reactions in solution. acs.org These methods can accurately model solvent effects and large-scale molecular flexibility, which are crucial for predicting reaction free-energy profiles. acs.org

Computational methods are also vital for predicting the properties of reactants and products. For instance, calculations can determine the photophysical properties of molecules, which is relevant for developing new photochemical syntheses. frontiersin.org Furthermore, conceptual DFT can be used to predict global chemical reactivity indices, such as HOMO and LUMO energies, which help in understanding the reactivity of different species. researchgate.net By applying these advanced computational tools, researchers can pre-screen potential catalysts, predict reaction outcomes, and design more efficient synthetic strategies for this compound chemistry. researchgate.netacs.org

Understanding Environmental Transformations of Hypochlorite-Derived Species

While this compound itself is a specific reagent, understanding the broader environmental fate of hypochlorite and related chlorinated species is crucial, especially given the widespread use of sodium hypochlorite as a disinfectant. greenfacts.orgnih.gov Hypochlorite is known to be highly reactive and generally does not persist in the environment. mst.dk When discharged into wastewater systems, it rapidly reacts with organic and inorganic materials and is effectively removed. mst.dkdecopaint.fi

However, a significant area of ongoing and future research is the formation of disinfection by-products (DBPs). nih.gov When hypochlorite is used for water treatment, it can react with natural organic matter (NOM) present in the water to form various halogenated DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs). greenfacts.orgnih.gov Many of these DBPs are of public health concern due to their potential carcinogenicity. nih.govscispace.com

Future research will likely focus on several key areas:

Identification of Novel DBPs: Advanced analytical techniques are needed to identify previously unknown DBPs that may form from the reaction of hypochlorite with complex organic precursors, such as pharmaceuticals present in hospital wastewater. nih.gov

Transformation Pathways: Elucidating the precise chemical pathways that lead to the formation of various DBPs under different environmental conditions (e.g., pH, temperature, presence of bromide ions) is essential for developing mitigation strategies. greenfacts.orgacs.org

Toxicity Assessment: The cytotoxic, genotoxic, and mutagenic effects of identified DBPs require thorough investigation to assess their risk to human health and aquatic ecosystems. nih.govscispace.com

Degradation and Removal: Research into how these hypochlorite-derived species are degraded in wastewater treatment plants and in the natural environment is critical. mst.dk While many DBPs are degraded, their persistence and potential for bioaccumulation need to be fully understood. nih.govmst.dk

Although direct environmental discharge of industrial reagents like this compound is not a primary concern, the broader understanding of how hypochlorite-based chemistry impacts the environment through DBP formation remains a vital area of study. nih.govmst.dk

Q & A

Q. What are the optimal reaction conditions for hypochlorite-mediated oxidation of benzyl alcohols to benzaldehydes?

Hypochlorite is highly selective for oxidizing benzyl alcohols to benzaldehydes without forming benzoic acid byproducts. Optimal conditions include:

  • Phase-transfer catalysis in an organic medium (e.g., dichloromethane).
  • Hypochlorite concentrations between 0.1–0.2 mM, yielding >90% benzaldehyde .
  • Derivatization with 2,4-dinitrophenylhydrazone (2,4-DNPH) for product isolation and characterization via melting point, IR, and UV-Vis spectroscopy .

Q. How does sodium hypochlorite concentration affect seed germination in plant biology studies?

In seed treatment, low hypochlorite concentrations (2–4%) effectively remove mucilage without damaging embryos, while concentrations ≥6% harm germination. For example:

  • 2% hypochlorite at a 10:200 seed-to-solution ratio (20 mL/seed) achieves 80% germination in papaya seeds .
  • Higher concentrations accelerate oxidative degradation of organic matter but reduce germination due to embryo toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in hypochlorite stability across experimental systems?

Hypochlorite degradation varies with organic load and solvent interactions:

  • In seed treatments, active chlorine degrades over time due to organic matter, reducing efficacy .
  • In organic solvents (e.g., DMSO), hypochlorite stability is influenced by solvent interactions, which may alter reaction kinetics or generate background fluorescence in ROS studies . Methodological recommendation: Pre-measure hypochlorite concentration before use and include solvent-only controls to isolate interference .

Q. What mechanistic insights explain hypochlorite’s selectivity in benzyl alcohol oxidation?

Hypochlorite oxidizes benzyl alcohols via a two-step pathway:

  • Step 1: Formation of a hypochlorite-alkoxide intermediate under phase-transfer catalysis.
  • Step 2: Elimination of HCl to yield benzaldehyde. The absence of benzoic acid in products suggests minimal over-oxidation, attributed to controlled reaction times and solvent polarity .

Methodological and Data Analysis Questions

Q. What analytical techniques validate hypochlorite’s role in organic synthesis?

Key strategies include:

  • Chromatography (HPLC/GC): To monitor reaction progress and byproduct formation.
  • Spectroscopy: IR and UV-Vis confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
  • Derivatization: 2,4-DNPH precipitates aldehydes for purity assessment via melting point .

Q. How should researchers design experiments to account for solvent-hypochlorite interactions?

  • Avoid DMSO: It generates significant background fluorescence in ROS studies and may alter hypochlorite reactivity .
  • Use inert solvents: Dichloromethane or chloroform minimizes side reactions in organic synthesis .
  • Control experiments: Include solvent blanks and parallel trials in PBS to isolate hypochlorite-specific effects .

Data Contradiction and Optimization

Q. Why do optimal hypochlorite concentrations differ between seed germination (2–4%) and organic synthesis (0.1–0.2 mM)?

  • Seed studies require higher concentrations to degrade mucilage (a polysaccharide matrix), but excess chlorine damages embryos .
  • Organic synthesis uses lower concentrations to avoid over-oxidation, as substrates (e.g., benzyl alcohols) are more reactive . Recommendation: Tailor concentration to the substrate’s oxidative sensitivity and organic load .

Q. How can regression models optimize hypochlorite parameters in seed treatment?

  • Orthogonal experimental design: Use a 5×8 matrix (5 concentrations × 8 seed-to-solution ratios) with four replicates .
  • Regression analysis: Model germination rates (R² >0.8) to identify optimal conditions (e.g., 10:200 ratio, 2% hypochlorite) .

Synthesis Challenges

Q. What are the limitations of hypochlorite in synthesizing benzyl chloride?

Hypochlorite reactions with toluene may yield benzyl chloride but require:

  • Precise stoichiometry: Excess hypochlorite produces benzal chloride (C₆H₅CHCl₂) and benzotrichloride (C₆H₅CCl₃) as byproducts .
  • Purity controls: Commercial hypochlorite (e.g., bleaching powder) often contains impurities, necessitating pre-reaction quantification of active chlorine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.